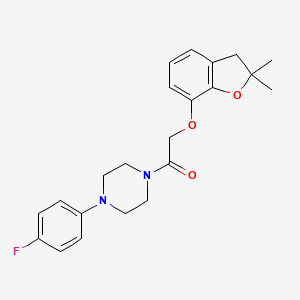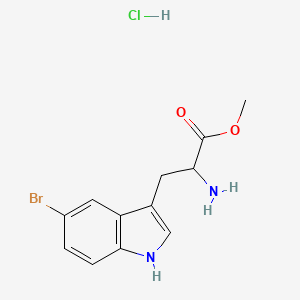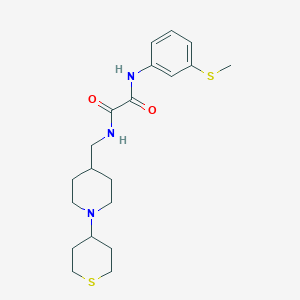![molecular formula C21H23NO4S B2942173 Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034526-72-0](/img/structure/B2942173.png)
Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a methoxy group and a biphenyl group . These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the pyrrolidine ring, the biphenyl group, and the methoxy group . The exact structure would depend on the specific locations of these groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could make it a polar molecule, which would influence its solubility and boiling point .科学的研究の応用
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of thiazoles and their derivatives, showcasing antimicrobial activities against a range of pathogens. This illustrates its role in generating new antimicrobial agents (Wardkhan et al., 2008).
- It is involved in the synthesis of crystal structures, aiding in the understanding of molecular interactions and packing within crystals, which is vital for material science and pharmaceutical research (Mao et al., 2015).
Pharmacological Characterization
- A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, shows significant potential in pharmacological studies, specifically as a κ-opioid receptor antagonist. This highlights the potential for derivatives of Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate in developing new therapeutic agents (Grimwood et al., 2011).
Agricultural and Medicinal Chemistry
- The compound's derivatives have been applied in agricultural chemistry to develop new agrochemicals, demonstrating the versatility of this molecular framework in synthesizing compounds with potential applications in crop protection (Ghelfi et al., 2003).
- It serves as a precursor for synthesizing heterocycles with masked or unmasked aldehyde functionality, offering a pathway to diverse bioactive molecules for medicinal chemistry (Mahata et al., 2003).
Metabolism Study
- A study focusing on the metabolism of a structurally related compound showcases the importance of understanding how these molecules are metabolized, which is crucial for drug development processes (Varynskyi and Kaplaushenko, 2020).
Application in Chiral Chemistry
- Derivatives of the compound have been used as ligands in chiral copper complexes, demonstrating its utility in asymmetric synthesis, which is key for producing enantiomerically pure substances (Leyendecker and Laucher, 1983).
作用機序
Target of Action
Indole and pyrrolidine derivatives are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
The mode of action of indole and pyrrolidine derivatives can vary greatly depending on the specific compound and target. For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and pyrrolidine derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole and pyrrolidine derivatives can also vary widely. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action can depend on its specific biological activity. Some indole derivatives, for example, have shown antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of indole and pyrrolidine derivatives can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[1-[4-(3-methoxyphenyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-25-18-5-3-4-17(12-18)15-6-8-16(9-7-15)21(24)22-11-10-19(13-22)27-14-20(23)26-2/h3-9,12,19H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVILYTGTUZZSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

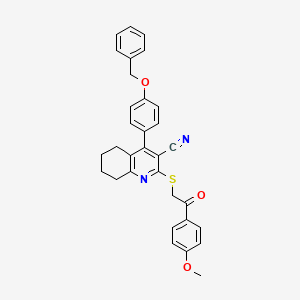
![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)
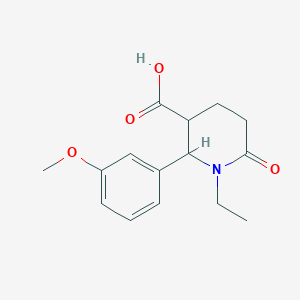
![N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B2942101.png)
![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2942102.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2942103.png)
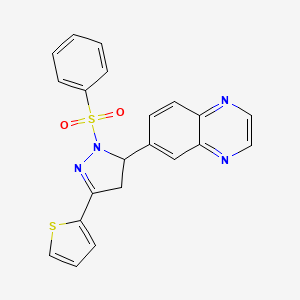
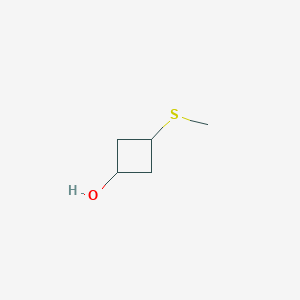
![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)

